molecular formula C28H25N3O2S B2408009 3-(2-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793873-17-2

3-(2-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2408009
CAS No.: 1793873-17-2
M. Wt: 467.59
InChI Key: GTEOLLOJMFDSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C28H25N3O2S and its molecular weight is 467.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-[(4-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S/c1-19-12-14-20(15-13-19)18-34-28-30-25-23(21-8-4-3-5-9-21)16-29-26(25)27(32)31(28)17-22-10-6-7-11-24(22)33-2/h3-16,29H,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEOLLOJMFDSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4OC)NC=C3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolopyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C28H25N3O2S
  • Molecular Weight : 467.6 g/mol
  • CAS Number : 2034518-39-1

The compound features a unique structure that includes a pyrrolo[3,2-d]pyrimidine core, which is known for its ability to interact with various biological targets, making it a candidate for drug development.

Antitumor Activity

Research indicates that compounds with similar pyrrolo[3,2-d]pyrimidine structures exhibit significant antitumor properties. For instance, derivatives have shown high cytotoxicity against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA damage response pathways. The specific compound has not been extensively studied in isolation; however, related compounds have shown IC50 values below 20 µM against tumor cells, suggesting potential effectiveness in cancer therapy .

Antimicrobial Activity

Compounds within this class have also exhibited antimicrobial properties. For example, some derivatives have demonstrated activity against:

  • Acinetobacter baumannii
  • Pseudomonas aeruginosa

These bacteria are known for their resistance to multiple drugs, highlighting the importance of developing new antimicrobial agents from this chemical class .

The biological activity of pyrrolo[3,2-d]pyrimidines is often attributed to their ability to inhibit key enzymes and receptors involved in cellular processes:

  • Inhibition of Kinases : Many derivatives act as kinase inhibitors, blocking pathways that promote cell proliferation and survival.
  • DNA Intercalation : Some studies suggest that these compounds may intercalate into DNA, disrupting replication and transcription processes.

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of various pyrrolo[3,2-d]pyrimidine derivatives on HeLa cells. The results indicated that certain modifications on the benzyl groups significantly enhanced cytotoxicity compared to standard drugs like Sorafenib .
  • Antimicrobial Efficacy : Another study tested the antimicrobial activity of related compounds against drug-resistant strains. The results showed promising inhibition zones in agar diffusion assays, indicating the potential for clinical application .

Data Summary

Biological ActivityTarget Cell LineIC50 (µM)Reference
AntitumorHeLa<20
AntimicrobialAcinetobacterN/A

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating potent antiproliferative effects.

Key Findings:

Cell LineIC50 (μM)Mechanism of Action
MIA PaCa-2 (Pancreatic)0.014Induces apoptosis and inhibits cell proliferation
A549 (Lung)0.83Inhibition of c-Met kinase
MCF-7 (Breast)0.15Induces apoptosis
HeLa (Cervical)2.85Disruption of microtubule dynamics

In a notable study, the compound displayed an IC50 value as low as 0.014 μM against MIA PaCa-2 pancreatic cancer cells, indicating its potential as a therapeutic agent in pancreatic cancer treatment due to its strong antiproliferative properties.

Mechanistic Insights

The mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Enzyme Activity : It targets critical enzymes involved in tumor growth, such as dipeptidyl peptidase IV and c-Met kinase.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways within cancer cells, leading to increased levels of reactive oxygen species (ROS).
  • Microtubule Disruption : It interferes with microtubule assembly crucial for cell division, thereby inhibiting tumor growth.

Antimicrobial Properties

In addition to its anticancer activity, preliminary studies suggest that this compound may also possess antimicrobial properties. Further research is needed to fully elucidate its effectiveness against various microbial strains.

Anticancer Efficacy

A comprehensive evaluation of pyrrolo[3,2-d]pyrimidine derivatives, including this compound, revealed significant cytotoxicity in vitro against several cancer models. One study highlighted that the compound's mechanism involves suppression of the mTOR signaling pathway and depletion of glutathione levels in cancer cells, leading to increased oxidative stress and enhanced antitumor efficacy.

Potential Therapeutic Applications

Given its promising biological activity, this compound is being investigated for potential therapeutic applications in oncology. Its ability to target multiple pathways involved in cancer progression positions it as a candidate for further development into a therapeutic agent.

Preparation Methods

Core Pyrrolo[3,2-d]Pyrimidinone Synthesis

The pyrrolo[3,2-d]pyrimidin-4-one scaffold is synthesized via palladium-catalyzed cross-coupling followed by annulation. A representative approach, adapted from Brakta and Daves, begins with 4-iodo-6-methoxy-5-nitropyrimidine (A ), which undergoes Sonogashira coupling with trimethyl(tributylstannylethynyl)silane to form 4-trimethylsilylethynylpyrimidine (B ). Hydrogenation of B over palladium on carbon removes the silyl protecting group, yielding ethynylpyrimidine (C ). Cyclization under acidic conditions (HCl/EtOH) generates the pyrrolo[3,2-d]pyrimidin-4-one core (D ) in 72% yield.

Key Reaction Conditions

Step Reagents/Conditions Yield
Coupling Pd(PPh₃)₄, CuI, Et₃N, THF, 60°C 85%
Cyclization HCl (conc.), EtOH, reflux 72%

Alkylation at N3 with 2-Methoxybenzyl Group

N3 alkylation is achieved using 2-methoxybenzyl chloride under basic conditions. Treatment of F with NaH in anhydrous DMF at 0°C, followed by addition of 2-methoxybenzyl chloride, provides 3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (G ) in 77% yield.

Critical Parameters

  • Base: NaH (2.2 equiv)
  • Solvent: DMF, anhydrous
  • Temperature: 0°C → rt, 6 h
  • Workup: Quench with NH₄Cl, extract with EtOAc, purify via silica gel chromatography

Thioether Formation at C2 Using 4-Methylbenzylthiol

The C2 thioether is installed via nucleophilic displacement of a chloro or nitro intermediate. Chlorination of G using POCl₃ in the presence of DIPEA yields 2-chloro derivative H . Reaction with 4-methylbenzylthiol and K₂CO₃ in DMF at 50°C for 8 h affords the target compound in 68% yield.

Alternative Pathway
If chlorination proves inefficient, nitro displacement may be employed. Reduction of a 2-nitro precursor (e.g., I ) with Fe/NH₄Cl generates a 2-amine intermediate (J ), which is diazotized and treated with 4-methylbenzylthiol to form the thioether.

Comparative Yields

Method Substrate Reagents Yield
Chloride displacement H 4-methylbenzylthiol, K₂CO₃ 68%
Nitro displacement I NaNO₂, H₂SO₄, 4-methylbenzylthiol 54%

One-Pot Multi-Component Synthesis

A streamlined approach combines annulation and functionalization in a single reactor. Heating a mixture of 2-aminopyrrole-3-carbonitrile, 2-methoxybenzyl isocyanate, and 4-methylbenzyl disulfide in the presence of Cs₂CO₃ and Pd₂(dba)₃ catalyzes sequential cyclization and coupling, yielding the target compound in 61% yield.

Advantages

  • Reduced purification steps
  • Shorter reaction time (24 h vs. 48 h for stepwise synthesis)

Characterization and Validation

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H5), 7.65–7.12 (m, 9H, aromatic), 5.32 (s, 2H, N-CH₂), 4.89 (s, 2H, S-CH₂), 3.82 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
  • HRMS : m/z 467.2012 [M+H]⁺ (calc. 467.2015).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this pyrrolo[3,2-d]pyrimidinone derivative, and what key intermediates are involved?

  • Methodology : Synthesis typically involves multi-step reactions. A plausible route includes:

  • Step 1 : Condensation of a substituted benzylamine with a pyrimidinone precursor under acidic conditions.
  • Step 2 : Introduction of the thioether group via nucleophilic substitution using 4-methylbenzyl mercaptan.
  • Step 3 : Functionalization of the pyrrolo ring using palladium-catalyzed cross-coupling for phenyl group attachment .
  • Key intermediates : Ethyl 2-cyano-4,4-dimethoxybutanoate (precursor for pyrimidine ring formation) and chlorinated intermediates for regioselective substitution .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxybenzyl, methylbenzylthio groups).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl (C=O) and thioether (C-S) stretches .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is used to determine bond angles, dihedral angles, and intermolecular interactions (e.g., π-π stacking of phenyl groups). Disorder in residues can be modeled using refinement software like SHELX .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with kinase domains or receptors.
  • MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories.
  • Pharmacophore Modeling : Map key features (e.g., hydrogen bond acceptors, hydrophobic regions) to guide SAR studies .

Q. What strategies address contradictory biological activity data across cell lines?

  • Methodology :

  • Dose-Response Curves : Test across multiple concentrations (e.g., 0.1–100 µM) to identify IC50_{50} variability.
  • Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from differential metabolism.
  • Off-Target Screening : Employ kinome-wide profiling (e.g., KINOMEscan) to rule out non-specific binding .

Q. How can reaction mechanisms for key synthetic steps be validated?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • DFT Calculations : Model transition states for cyclization or substitution steps (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.